![molecular formula C22H21ClN4O2 B11029538 3-(4-chlorophenyl)-2-ethyl-7-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B11029538.png)

3-(4-chlorophenyl)-2-ethyl-7-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Matériaux de départ : Le noyau pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine et le tétrahydrofuran-2-carbaldéhyde.

Conditions de réaction : La réaction est généralement réalisée en présence d'une base telle que l'hydrure de sodium (NaH) dans un solvant aprotique comme le diméthylformamide (DMF) pour former le produit souhaité.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse ci-dessus pour assurer un rendement élevé et une pureté élevée. Cela peut inclure l'utilisation de réacteurs automatisés, de systèmes à flux continu et de techniques de purification avancées telles que la chromatographie et la cristallisation.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 3-(4-chlorophényl)-2-éthyl-7-(tétrahydrofuran-2-ylméthyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one implique généralement des réactions organiques en plusieurs étapes.

-

Formation du noyau pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine

Matériaux de départ : 4-chlorobenzaldéhyde, acétoacétate d'éthyle et hydrate d'hydrazine.

Conditions de réaction : La réaction est réalisée dans de l'éthanol sous reflux pour former l'hydrazone intermédiaire, qui est ensuite cyclisée pour former le noyau pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe éthyle, conduisant à la formation d'acides carboxyliques ou de cétones.

Réduction : Les réactions de réduction peuvent cibler le groupe chlorophényl, le convertissant potentiellement en un groupe phényl.

Substitution : Le groupe chlorophényl peut subir des réactions de substitution nucléophile, où l'atome de chlore est remplacé par d'autres nucléophiles tels que les amines ou les thiols.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le dihydrogène (H₂) en présence d'un catalyseur au palladium.

Substitution : Des nucléophiles comme l'azoture de sodium (NaN₃) ou la thiourée dans des solvants polaires tels que le diméthylsulfoxyde (DMSO).

Principaux produits

Oxydation : Formation d'acides carboxyliques ou de cétones.

Réduction : Formation de dérivés phénylés.

Substitution : Formation de dérivés azido ou thiol.

Applications de recherche scientifique

Chimie

Catalyse : Le composé peut être utilisé comme ligand en chimie de coordination pour former des complexes métalliques qui agissent comme catalyseurs dans diverses réactions organiques.

Science des matériaux : Sa structure unique en fait un candidat pour le développement de nouveaux matériaux aux propriétés électroniques ou optiques spécifiques.

Biologie et médecine

Activité anticancéreuse : Le composé a montré un potentiel en tant qu'inhibiteur des kinases dépendantes des cyclines (CDK), qui sont essentielles à la régulation du cycle cellulaire et à la progression du cancer.

Propriétés antimicrobiennes : Il peut présenter une activité antimicrobienne contre diverses souches bactériennes et fongiques.

Industrie

Pharmaceutiques : Utilisé dans le développement de nouveaux médicaments ciblant des enzymes ou des récepteurs spécifiques.

Agriculture : Utilisation potentielle comme pesticide ou herbicide en raison de son activité biologique.

Mécanisme d'action

Le composé exerce ses effets principalement par l'inhibition d'enzymes ou de récepteurs spécifiques. Par exemple, en tant qu'inhibiteur des CDK, il se lie au site actif de l'enzyme, empêchant son interaction avec les substrats et arrêtant ainsi la progression du cycle cellulaire. Cela conduit à l'induction de l'apoptose dans les cellules cancéreuses .

Applications De Recherche Scientifique

Chemistry

Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology and Medicine

Anticancer Activity: The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression.

Antimicrobial Properties: It may exhibit antimicrobial activity against various bacterial and fungal strains.

Industry

Pharmaceuticals: Used in the development of new drugs targeting specific enzymes or receptors.

Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mécanisme D'action

The compound exerts its effects primarily through the inhibition of specific enzymes or receptors. For example, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby halting cell cycle progression. This leads to the induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Composés similaires

Dérivés de pyrazolo[3,4-d]pyrimidine : Connus pour leurs propriétés anticancéreuses et anti-inflammatoires.

Dérivés de triazolo[1,5-a]pyrido[3,4-e]pyrimidine : Présentent des activités biologiques similaires mais diffèrent dans leur structure et leurs substituants spécifiques.

Unicité

La 3-(4-chlorophényl)-2-éthyl-7-(tétrahydrofuran-2-ylméthyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one se distingue par sa combinaison unique de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes. Son groupe tétrahydrofuran-2-ylméthyl, en particulier, est moins courant dans les composés similaires, offrant potentiellement des interactions uniques avec les cibles biologiques.

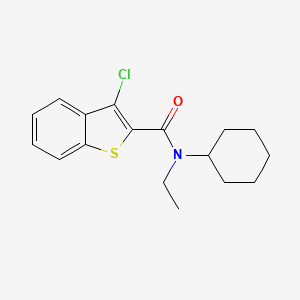

Propriétés

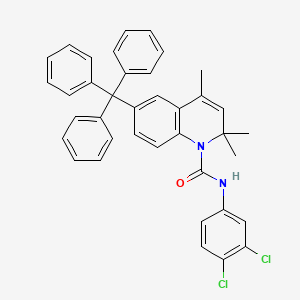

Formule moléculaire |

C22H21ClN4O2 |

|---|---|

Poids moléculaire |

408.9 g/mol |

Nom IUPAC |

5-(4-chlorophenyl)-4-ethyl-11-(oxolan-2-ylmethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |

InChI |

InChI=1S/C22H21ClN4O2/c1-2-18-20(14-5-7-15(23)8-6-14)21-24-12-17-19(27(21)25-18)9-10-26(22(17)28)13-16-4-3-11-29-16/h5-10,12,16H,2-4,11,13H2,1H3 |

Clé InChI |

RODCQKSNCHJORJ-UHFFFAOYSA-N |

SMILES canonique |

CCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Cl)C(=O)N(C=C3)CC5CCCO5 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 5-methyl-2-{[(1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11029460.png)

![6,8,8,9-Tetramethyl-3-(6-oxo-2-phenyl-1,6-dihydro-4-pyrimidinyl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-G]quinolin-2-one](/img/structure/B11029466.png)

![N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine](/img/structure/B11029476.png)

![2-{[5-cyano-4-hydroxy-6-(4-methylphenyl)pyrimidin-2-yl]sulfanyl}-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B11029484.png)

![1-[2,2-dimethyl-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinolin-1(2H)-yl]ethanone](/img/structure/B11029497.png)

![2-Methyl-5-[(4-nitrobenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11029500.png)

![5-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11029502.png)

![5-(2-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1H-pyrazole-3-carboxamide](/img/structure/B11029504.png)